Product packaging for Varenicline(Cat. No.:CAS No. 249296-44-4)

Varenicline

カタログ番号: B1221332
CAS番号: 249296-44-4
分子量: 211.26 g/mol
InChIキー: JQSHBVHOMNKWFT-DTORHVGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Varenicline is a potent and selective partial agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), making it a critical compound for research in neuropharmacology and addiction science . Its mechanism of action involves binding to α4β2 receptors in the mesolimbic dopamine system, where it elicits a moderate dopamine release—approximately 30-60% of that caused by nicotine—thereby alleviating cravings and withdrawal symptoms . Concurrently, its antagonist activity competitively inhibits nicotine from binding to these same receptors, effectively blocking the reinforcing properties of nicotine and disrupting the cycle of addiction . This dual agonist-antagonist profile is the foundation of its research value for studying smoking cessation and substance use disorders . Research applications for this compound extend beyond tobacco addiction to include investigations into its potential effects on other addictive behaviors and its impact on cognitive function . The compound is characterized by high bioavailability and linear pharmacokinetics, is minimally metabolized, and is primarily excreted unchanged in the urine, with an elimination half-life of approximately 24 hours . This high-purity research grade this compound is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic use, including smoking cessation, or for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3 B1221332 Varenicline CAS No. 249296-44-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891447
Record name Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.77e-02 g/L
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

249296-44-4
Record name Varenicline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARENICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VARENICLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Varenicline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical and Conceptual Foundations of Varenicline Research

Rationale for Nicotinic Acetylcholine (B1216132) Receptor Modulation in Addiction Research

Nicotine (B1678760), the primary psychoactive component of tobacco, is highly addictive and a significant public health concern ersnet.orgpreprints.orgnih.govnih.gov. The addictive properties of nicotine are largely mediated by its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain ersnet.orgnih.govnih.govfrontiersin.org. These receptors are ligand-gated ion channels widely distributed throughout the central nervous system and play a crucial role in neurotransmission frontiersin.orgwikipedia.org.

Upon inhalation, nicotine rapidly reaches the brain, where it binds to nAChRs, particularly those containing the α4 and β2 subunits (α4β2* nAChRs), which are highly abundant and critically involved in nicotine's reinforcing effects nih.govnih.govresearchgate.netfrontiersin.org. This binding initiates a cascade of events, including the release of neurotransmitters such as dopamine (B1211576) in the mesolimbic pathway, a key reward circuit in the brain preprints.orgnih.govfrontiersin.orgwikipedia.orgscielo.brmdpi.com. The increased dopamine levels contribute to the pleasurable sensations and reinforcement associated with smoking, driving the establishment and maintenance of nicotine dependence preprints.orgfrontiersin.orgscielo.br.

Chronic nicotine exposure leads to neuroadaptive changes, including the upregulation and desensitization of nAChRs preprints.orgnih.govmdpi.com. These adaptations contribute to the development of tolerance and withdrawal symptoms upon nicotine cessation, further perpetuating the cycle of addiction nih.gov. Consequently, modulating the activity of nAChRs, especially the α4β2 subtype, emerged as a logical therapeutic strategy for treating nicotine addiction frontiersin.orgnih.gov. The goal was to develop compounds that could interfere with nicotine's action on these receptors, thereby reducing cravings and withdrawal symptoms while diminishing the rewarding effects of smoking.

Derivation and Early Development from Cytisine (B100878) Analogs

The quest for effective smoking cessation pharmacotherapies led researchers to explore compounds that could interact with nAChRs. Cytisine, a naturally occurring alkaloid found in plants like Cytisus laburnum, gained attention due to its structural similarity to nicotine and its established use as a smoking substitute and cessation aid in Eastern Europe since the mid-20th century wikipedia.orgnih.govwikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. Cytisine was identified as a partial agonist at nAChRs, particularly the α4β2 subtype wikipedia.orgresearchgate.netnih.govpnas.org.

Pfizer initiated a drug discovery program aimed at developing novel nAChR partial agonists for smoking cessation, with cytisine serving as an initial lead compound nih.govnih.govresearchgate.netresearchgate.nettandfonline.com. While cytisine demonstrated partial agonist activity, its structure did not directly translate into a viable drug candidate for broad clinical development. The research efforts then shifted to exploring derivatives and synthetic compounds inspired by the structural motifs of cytisine and other related molecules nih.govresearchgate.nettandfonline.com. This led to the synthesis of a series of bicyclic benzazepines, one of which exhibited potent α4β2 nAChR antagonist properties. Further modifications of this template ultimately resulted in the discovery of varenicline nih.govresearchgate.nettandfonline.comtandfonline.com. This compound was synthesized in 1997, building upon the understanding gained from natural products like cytisine and the structure-activity relationships explored during the development process nih.govnih.govresearchgate.nettandfonline.com.

Theoretical Frameworks for Partial Agonism in Neuropharmacology

The therapeutic strategy for this compound is based on the concept of partial agonism at nAChRs nih.govtandfonline.comresearchgate.netnih.govaafp.org. In neuropharmacology, agonists are substances that bind to a receptor and activate it, producing a biological response cambridge.orgtaylorandfrancis.com. Full agonists elicit the maximum possible response, while partial agonists bind to the receptor but produce a submaximal response, even at saturating concentrations cambridge.orgtaylorandfrancis.comnih.govpatsnap.comnih.govresearchgate.netwikipedia.orgpharmacologycanada.org. This reduced efficacy is attributed to differences in the conformational changes they induce in the receptor nih.govresearchgate.net.

Partial agonists possess a unique dual mechanism of action:

Agonist Activity: In the absence of a full agonist (like nicotine), a partial agonist can bind to the receptor and elicit a response, albeit a weaker one. This intrinsic agonist activity can help to alleviate withdrawal symptoms and cravings experienced by individuals attempting to quit smoking by providing a moderate level of nAChR stimulation and associated dopamine release nih.govtandfonline.comresearchgate.netnih.govaafp.org.

Antagonist Activity: In the presence of a full agonist (nicotine), a partial agonist competes for the same binding sites. Due to its lower intrinsic efficacy, the partial agonist effectively blocks or reduces the maximal response that nicotine would otherwise produce. This competitive binding blunts the reinforcing effects of nicotine, making smoking less rewarding and potentially reducing relapse nih.govpnas.orgtandfonline.comresearchgate.netnih.govaafp.orgwikipedia.org.

This dual action makes partial agonists like this compound theoretically ideal for addiction treatment. They can stabilize receptor activity, providing relief from withdrawal symptoms when the drug is absent and blocking the reinforcing effects of the substance of abuse when it is present nih.govtandfonline.comresearchgate.netnih.govaafp.orgfootprintstorecovery.com. This compound was specifically designed to be a selective partial agonist at the α4β2 nAChR, aiming to achieve this balance of effects frontiersin.orgnih.govtandfonline.comresearchgate.netnih.govaafp.orgresearchgate.net.

This compound's Interaction with Nicotinic Acetylcholine Receptor Subtypes

This compound exhibits varying affinities and efficacies across different nAChR subtypes. Its primary therapeutic action is understood to be through its partial agonism at the α4β2 subtype, which is highly implicated in nicotine addiction.

Target nAChR SubtypeAffinity (Ki, nM)Efficacy (Emax, % of Nicotine)Action
α4β20.0920 ± 6Partial Agonist
α4β40.12193 ± 7Full Agonist
α3β41345 ± 10Partial Agonist
α7100101 ± 8Full/Super Agonist

Note: Data compiled from various sources, including wikipedia.org and researchgate.net. Efficacy values can vary depending on the specific assay and experimental conditions.

Molecular Mechanisms of Varenicline Action

Primary Receptor Interactions: α4β2 Nicotinic Acetylcholine (B1216132) Receptor Partial Agonism

Varenicline exhibits high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors, which are critically involved in nicotine (B1678760) dependence and the reinforcing effects of nicotine.

Agonist Activity and Intrinsic Efficacy of this compound

This compound functions as a partial agonist at the α4β2 nAChR. This means it can bind to and activate the receptor, but with a significantly lower intrinsic efficacy compared to nicotine. In vitro studies have demonstrated that this compound elicits approximately 45% of the maximal response elicited by nicotine at α4β2 nAChRs sbpt.org.brresearchgate.netbioline.org.brbioline.org.brpnas.orgupenn.edunih.gov. Its EC50 value for α4β2 nAChRs is reported to be around 3.1 µM sbpt.org.br, or more specifically 1.0 ± 0.3 µM in some studies pnas.org. This partial agonism allows this compound to stimulate receptor-mediated activity, albeit at a reduced capacity compared to full agonists like nicotine pfizermedicalinformation.com. Consequently, this compound produces increases in dopamine (B1211576) release and turnover that are substantially lower, typically 40-60%, than those induced by nicotine sbpt.org.brresearchgate.netbioline.org.brbioline.org.brnih.govopenneurologyjournal.com. When administered alone, this compound can elicit a dose-dependent increase in dopamine release, achieving a maximal effect that represents about 51% of nicotine's maximal effect sbpt.org.br. This compound exhibits high affinity for α4β2 nAChRs, with reported Ki values ranging from 0.11 to 0.17 nM sbpt.org.brresearchgate.netpnas.orgupenn.edupfizermedicalinformation.com. While this compound also interacts with other nAChR subtypes, such as α7 and α3β4, its primary therapeutic action is attributed to its effects on the α4β2 subtype pnas.orgfrontiersin.orgisciii.esplos.orgfrontiersin.orgresearchgate.net.

Antagonist Activity and Nicotine Displacement by this compound

A key aspect of this compound's mechanism is its ability to act as a functional antagonist in the presence of nicotine. By occupying the α4β2 nAChR binding sites, this compound competes with nicotine, thereby blocking nicotine's access to these receptors pfizermedicalinformation.comisciii.ese-century.usnih.govuchile.cldrugbank.com. This competitive inhibition prevents nicotine from fully activating the receptors and stimulating the mesolimbic dopamine system, which is associated with the rewarding effects of smoking pfizermedicalinformation.comisciii.es. When administered concurrently with nicotine, this compound effectively attenuates nicotine-induced dopamine release, reducing it to the level observed with this compound alone, which is consistent with its partial agonist profile sbpt.org.brresearchgate.netnih.govnih.govuchile.cl. Furthermore, this compound can desensitize α4β2 nAChRs, which further contributes to minimizing the reward sensation associated with nicotine pnas.org. This dual action—partially activating receptors while blocking nicotine's full effect—is central to its role in smoking cessation, reducing both withdrawal symptoms and the reinforcing properties of nicotine uchile.cldrugbank.com. This compound has also been shown to inhibit nicotine self-administration in preclinical models, supporting its anti-nicotine effects mediated by α4β2 receptor activation nih.govcij.gob.mxfrontiersin.org.

Modulation of Dopaminergic Pathways by this compound

This compound significantly influences the dopaminergic system, particularly within the mesolimbic pathway, which is central to reward and addiction.

Impact on Basal Dopamine Release

This compound's interaction with α4β2 nAChRs leads to the modulation of basal dopamine release. Preclinical studies indicate that this compound stimulates basal mesolimbic dopamine release to approximately 50% of the maximal effect observed with nicotine sbpt.org.brtandfonline.com. In neurochemical models, this compound demonstrates a lower efficacy (40-60%) compared to nicotine in stimulating dopamine release from brain slices sbpt.org.brresearchgate.netbioline.org.brbioline.org.brnih.govopenneurologyjournal.com. While some studies in animals not dependent on nicotine found no effect on basal dopamine levels nih.gov, human studies using PET imaging have shown that this compound treatment can increase dopamine levels in brain regions such as the dorsal caudate nih.gov.

Attenuation of Nicotine-Induced Dopamine Release

A critical mechanism by which this compound aids smoking cessation is its ability to attenuate the dopamine release typically triggered by nicotine. This compound effectively reduces nicotine-induced dopamine release, bringing it down to the level achieved by this compound alone sbpt.org.brresearchgate.netnih.gov. This action is a direct consequence of this compound blocking nicotine's activation of α4β2 receptors, thereby dampening the stimulation of the central mesolimbic dopamine system pfizermedicalinformation.comisciii.es. Preclinical research confirms that this compound pretreatment can attenuate nicotine-induced increases in dopamine release and turnover nih.gov. Human PET studies have provided direct evidence for this effect, showing significantly suppressed dopamine release in the ventral striatum in this compound-treated subjects compared to placebo following nicotine administration nih.govresearchgate.net. This reduction in nicotine-driven dopamine release is thought to diminish the reinforcing and rewarding aspects of smoking nih.govescholarship.org.

Role of Mesolimbic Dopamine System in this compound Action

The mesolimbic dopamine system plays a pivotal role in mediating the reinforcing and rewarding effects of nicotine, and this compound's actions are intrinsically linked to this system pfizermedicalinformation.comisciii.esnih.govcij.gob.mxjyi.org. By binding to α4β2 nAChRs located within the mesolimbic pathway, this compound influences the influx of dopamine into the synaptic cleft isciii.es. The partial agonism of this compound at α4β2* nAChRs, particularly within the ventral tegmental area (VTA), is hypothesized to reduce dopamine release into the nucleus accumbens, a key reward center pnas.org. Evidence suggests that this compound's neurochemical effects are largely mediated by β2* nAChR subunits located in the VTA pasteur.fr. This modulation of the mesolimbic dopamine system by this compound is considered the primary mechanism through which it reduces the desire for nicotine and alleviates withdrawal symptoms, thereby supporting smoking cessation uchile.cldrugbank.com. This compound's ability to attenuate nicotine-enhanced brain-stimulation reward through α4β2 receptor activation underscores its role in reducing the addictive properties of nicotine nih.gov.

Receptor Pharmacology and Ligand Interactions of Varenicline

Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity of Varenicline

This compound demonstrates significant selectivity for specific nAChR subtypes, with a pronounced affinity for those containing the α4 and β2 subunits. This selectivity is crucial for its therapeutic application in smoking cessation.

α4β2 nAChR Selectivity

This compound exhibits high affinity and selectivity for the α4β2 nAChR subtype fda.govpfizermedicalinformation.compfizermedicalinformation.comdrugbank.comresearchgate.netnih.gov. Preclinical studies report subnanomolar affinity for these receptors, with reported Ki values for human α4β2 nAChRs ranging from 0.11 to 0.17 nM researchgate.netsbpt.org.brnih.govdovepress.com. Functionally, this compound acts as a partial agonist at α4β2 nAChRs, displaying approximately 45% of nicotine's maximal efficacy researchgate.netnih.govsbpt.org.brdovepress.com. This partial agonism allows this compound to partially activate these receptors, thereby reducing cravings and withdrawal symptoms, while simultaneously blocking nicotine (B1678760) from binding and fully activating the receptors fda.govpfizermedicalinformation.compfizermedicalinformation.comdrugbank.comnih.gov. This compound is also more potent than nicotine at α4β2 nAChRs researchgate.netsbpt.org.brnih.gov and shows considerably higher affinity for the α4β2* nAChR compared to other subtypes nih.gov. In the human brain, a single low dose of this compound has been shown to saturate over 90% of α4β2* nAChRs ucla.edu. Its selectivity is notable, with affinities for α4β2 nAChRs being over 500-fold greater than for α3β4 nAChRs, over 3,500-fold greater than for α7 nAChRs, and over 20,000-fold greater than for α1βγδ nAChRs fda.govpfizermedicalinformation.compfizermedicalinformation.comdrugbank.com.

Interactions with α6β2* nAChRs

This compound also interacts with nAChRs containing the α6 subunit, specifically the α6β2* subtype, where it acts as a high-affinity partial agonist nih.govtandfonline.com. Receptor competition studies indicate that this compound inhibits α6β2* nAChR binding with similar potency to α4β2* nAChR binding, showing Ki values around 0.12-0.13 nM in rat and monkey striatum nih.gov. Functionally, this compound is potent in stimulating α6β2* nAChR-mediated dopamine (B1211576) release, with reported EC50 values of 0.007 μM in rat striatal synaptosomes and 0.014 μM in monkey striatal synaptosomes nih.gov. However, it acts as a partial agonist at these receptors, exhibiting a maximal efficacy of approximately 49% compared to nicotine in dopamine release assays nih.gov. This compound is also described as a partial agonist at α6* nAChR subtypes nih.govjneurosci.orgplos.org.

Interactions with α7 nAChRs

This compound functions as a full agonist at the α7 nAChR subtype drugbank.comdovepress.comnih.govjneurosci.orgplos.orgpharmgkb.orgwikipedia.orgresearchgate.netfrontiersin.orgfrontiersin.org. While it shows modest potency at this receptor nih.gov, it exhibits full efficacy nih.gov. Studies report an EC50 of 18 ± 6 μM with an efficacy of 93 ± 7% relative to acetylcholine at human α7 nAChRs researchgate.net. This compound's interaction with α7 homomeric nAChRs has been suggested to potentially influence endothelial function and angiogenesis researchgate.net. Furthermore, this compound, along with another α7 nAChR agonist, JN403, has been shown to increase 3H-PIB binding in brain tissue homogenates, suggesting a role in modulating amyloid-β interactions nih.gov. This compound also activates other nAChR subtypes implicated in nicotine addiction, including α7 nih.gov.

Interactions with α3β4 nAChRs and Other nAChR Subtypes

This compound also interacts with the α3β4 nAChR subtype, acting as a partial agonist drugbank.comsbpt.org.brnih.govjneurosci.orgplos.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govupenn.edunih.govescholarship.org. Its affinity for α3β4 nAChRs is considerably lower than for α4β2 nAChRs, with reported EC50 values around 1.1 μM sbpt.org.br and 55 ± 8 μM researchgate.net. This compound exhibits weaker agonist or partial agonist activity at α3β2 and α6-containing receptors, with reported efficacies below 10% for α3β2 and α6-containing receptors researchgate.net. It is also described as acting on α3/β4, α3β2, and α6-containing receptors with less potency drugbank.compharmgkb.org. This compound has been shown to activate other nAChR subtypes relevant to nicotine addiction, such as α6β2β3 and α3β4 nih.gov.

Non-Nicotinic Receptor Interactions of this compound

While this compound's primary mechanism involves nAChRs, it also interacts with non-nicotinic receptors, most notably the serotonin (B10506) 5-HT3 receptor.

Serotonin 5-HT3 Receptor Agonism

This compound interacts with the serotonin 5-HT3 receptor nih.govacs.orgrcsb.org. It functions as a partial agonist at this receptor nih.govacs.orgrcsb.orgacs.org, and is described as a potent agonist at human 5-HT3 receptors nih.gov. At human 5-HT3 receptors, this compound acts as an almost full agonist, with a maximal efficacy (Rmax) of 80% and an EC50 of 5.9 μM nih.gov. In contrast, it acts as a partial agonist at mouse 5-HT3 receptors with an EC50 of 18 μM nih.gov. This compound binds to the 5-HT3 receptor with moderate affinity, reporting a Ki value of 350 nM fda.govpfizermedicalinformation.compfizermedicalinformation.compharmgkb.org. The common side effect of nausea associated with this compound treatment is thought to be linked to its activity at the 5-HT3 receptor acs.org.

Implications of 5-HT3 Receptor Interaction

This compound exhibits interaction with the 5-HT3 receptor, a ligand-gated ion channel that mediates neurotransmission by serotonin. Studies indicate that this compound acts as an agonist at these receptors, albeit with varying potency and efficacy depending on the species. At human 5-HT3 receptors, this compound functions as an almost full agonist, achieving approximately 80% of serotonin's maximal response (Rmax), with an EC50 value of 5.9 µM nih.gov. In contrast, at mouse 5-HT3 receptors, it acts as a partial agonist with a lower maximal efficacy of 35% and a higher EC50 of 18 µM nih.gov.

The binding affinity of this compound to the 5-HT3 receptor is described as moderate, with reported Ki values around 350 nM pharmgkb.orgpfizermedicalinformation.comdartmouth-hitchcock.org. In vitro studies using radioligand displacement assays have yielded IC50 values of approximately 0.25 µM for human 5-HT3 receptors biospace.com, and similar values (around 0.25–0.50 µM) for mouse receptors expressed in HEK293 cells nih.gov. These findings suggest that while this compound interacts with the 5-HT3 receptor, its efficacy and potency differ between human and mouse systems nih.gov.

The implications of this interaction are primarily linked to potential side effects. Activation of 5-HT3 receptors in the brainstem is known to elicit nausea and vomiting biospace.com. The observed efficacy of this compound at human 5-HT3 receptors may therefore contribute to the gastrointestinal side effects, such as nausea, that can limit the tolerability of higher doses of the drug nih.gov. Molecular modeling and structural studies of this compound bound to 5-HT binding proteins (5-HTBP) further support these interactions, revealing binding characteristics consistent with partial agonist behavior at 5-HT3 receptors, including specific hydrogen bonding patterns and reduced C-loop closure compared to serotonin binding researchgate.netnih.gov.

Ligand Binding Kinetics and Receptor Desensitization Related to this compound

This compound's primary therapeutic action stems from its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2* subtype, where it functions as a high-affinity partial agonist pharmgkb.orgpfizermedicalinformation.comnih.govfrontiersin.orgsbpt.org.brtandfonline.com. Its binding kinetics are characterized by subnanomolar affinity for α4β2* nAChRs, with reported Ki values ranging from 0.11 to 0.19 nM across different species and preparations nih.govsbpt.org.br. This affinity is significantly higher than that of nicotine for the same receptor subtype nih.govsbpt.org.br. This compound also demonstrates potent binding to α6β2* nAChRs, with affinities comparable to those observed for α4β2* receptors nih.gov.

As a partial agonist, this compound activates nAChRs to a lesser extent than full agonists like acetylcholine or nicotine nih.govtandfonline.com. Its efficacy at α4β2* nAChRs is estimated to be between 40% and 60% of nicotine's maximal effect frontiersin.orgtandfonline.comupenn.edutrdrp.org, with specific studies reporting an intrinsic efficacy of approximately 45% relative to nicotine at α4β2* nAChRs sbpt.org.br. This partial activation, coupled with its high affinity, allows this compound to competitively inhibit nicotine binding, thereby reducing the reinforcing effects of smoking pfizermedicalinformation.comtrdrp.orgfda.gov.

Beyond acute activation, this compound profoundly influences nAChR function through receptor desensitization tandfonline.comnih.govpnas.org. Prolonged exposure to this compound, even at low concentrations, induces a desensitized state in α4β2* nAChRs nih.govpnas.org. This desensitization is a critical component of its mechanism, as it leads to a further reduction in receptor signaling, effectively acting as a virtual antagonist nih.gov. This process is thought to minimize withdrawal symptoms and cravings during smoking cessation attempts by dampening the brain's response to nicotine tandfonline.compnas.org.

Furthermore, recent research highlights a unique aspect of this compound's interaction kinetics: its "trapping" as a weak base within intracellular acidic vesicles containing α4β2* nAChRs elifesciences.orgjneurosci.org. Unlike nicotine, which exits these compartments rapidly, this compound is retained, leading to a slow release and prolonged engagement with the receptor. This trapping mechanism, influenced by intracellular pH and the presence of α4β2* receptors, contributes to the sustained desensitization and the drug's long-lasting effects, differentiating it from other nicotinic ligands elifesciences.orgjneurosci.org.

Data Tables

Table 1: this compound Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeSpecies/SystemKi (nM)Reference
α4β2Rat Striatum0.14 nih.gov
α4β2Monkey Striatum0.19 nih.gov
α4β2Rat Brain0.11–0.17 sbpt.org.br
α4β2Human Cortex0.11–0.17 sbpt.org.br
α4β2Human Cloned0.11–0.17 sbpt.org.br
α6β2Rat Striatum0.12 nih.gov
α6β2Monkey Striatum0.13 nih.gov
α3β4Human HEK293~86 trdrp.org
α7Human HEK293~125 trdrp.org

Table 2: this compound Agonist Activity at 5-HT3 Receptors

ReceptorSpeciesAgonist ActivityEC50 (µM)Rmax (%)Reference
5-HT3HumanAlmost Full5.980 nih.gov
5-HT3MousePartial1835 nih.gov

Table 3: this compound Binding Affinity at 5-HT3 Receptors

ReceptorSystem/SpeciesAffinity MeasureValueReference
5-HT3HumanKi350 nM pharmgkb.orgpfizermedicalinformation.comdartmouth-hitchcock.org
5-HT3HumanIC500.25 µM biospace.com
5-HT3Mouse/Human HEK293IC50~0.25 µM nih.gov
5-HT3Mouse/Human HEK293IC50~0.50 µM nih.gov

Compound Names

this compound

Nicotine

Acetylcholine (ACh)

Cytisine (B100878)

Lobeline

Granisetron

Epibatidine

α-CtxMII

Serotonin (5-HT)

Vortioxetine

Neuropharmacological Effects of Varenicline in Preclinical Models

Effects on Nicotine-Induced Behaviors in Animal Models

Animal models have been instrumental in elucidating the behavioral pharmacology of varenicline, particularly its ability to mitigate the reinforcing and rewarding effects of nicotine (B1678760).

This compound has been shown to dose-dependently decrease nicotine self-administration in rats. This effect is observed in animals with both limited and extended access to nicotine. Studies have indicated that this compound's efficacy in reducing nicotine intake is more pronounced after a period of abstinence, suggesting an increased sensitivity of nicotinic receptors to its effects under these conditions. While effectively reducing nicotine consumption, this compound has been shown to not alter the self-administration of other substances like alcohol in certain preclinical models.

The rationale behind this compound's development was to create a compound that could compete with nicotine at α4β2* nAChRs, thereby reducing nicotine's reinforcing properties, while also providing a low level of receptor stimulation to alleviate withdrawal symptoms. Preclinical findings support this, showing that this compound can decrease the motivation for nicotine.

Animal ModelEffect of this compoundKey FindingSource
Rats (Limited & Extended Access)Dose-dependent decrease in nicotine self-administrationMore effective after a 3-day abstinence period.
Marchigian Sardinian Alcohol-Preferring (msP) RatsReduced nicotine self-administration but not alcohol self-administration.Suggests specificity of this compound's effects on nicotine-related behaviors.
Rats (Progressive-Ratio Schedule)Dose-dependently decreased nicotine-taking behavior.Indicates a reduction in the motivation to self-administer nicotine.

The conditioned place preference (CPP) paradigm is utilized to assess the rewarding effects of drugs. Studies have shown that nicotinic receptor ligands, including this compound, can attenuate the acquisition and expression of nicotine-induced CPP. This suggests that this compound can block the rewarding properties of nicotine, making the association between the drug and a specific environment less appealing. However, in some models, particularly those involving other substances like ethanol (B145695), this compound did not significantly attenuate the expression of conditioned place preference, indicating a potential specificity for nicotine-related rewards.

This compound has demonstrated efficacy in reducing nicotine-seeking behaviors, which is crucial for preventing relapse. It has been shown to significantly reduce the ability of nicotine-associated cues to reinstate extinguished nicotine-seeking behavior in rats, particularly when a longer pretreatment time is used. This suggests that this compound can diminish the motivational impact of environmental cues associated with nicotine use. However, some studies have reported that this compound did not reduce cue-induced relapse to nicotine seeking at doses that were effective in reducing alcohol seeking, and in some cases, lower doses even facilitated it. This highlights the complexity of this compound's effects on cue-induced relapse, which may be dose-dependent.

In Vitro Electrophysiology and Neurochemical Studies of this compound

In vitro studies have been critical in defining the pharmacological profile of this compound at the cellular and molecular level, particularly its interaction with nicotinic acetylcholine (B1216132) receptors and its influence on neurotransmitter systems.

This compound exhibits high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. In vitro functional studies using human embryonic kidney (HEK) cells expressing nAChRs have characterized this compound as a partial agonist at α4β2 nAChRs, with an efficacy that is approximately 45-60% of nicotine's maximal effect. This compound also acts as a full agonist at α7 nAChRs and shows partial agonism at α3β4 nAChRs.

Studies using Xenopus oocytes, another common expression system for studying ion channels, have also been employed to characterize the effects of various compounds on nAChRs. These systems allow for detailed electrophysiological analysis of receptor function.

Cell Line/SystemReceptor SubtypeThis compound's ActivityKey FindingSource
HEK cellsα4β2 nAChRPartial AgonistEfficacy is 45-60% of nicotine's maximal effect.
HEK cellsα3β4 nAChRPartial AgonistIntrinsic efficacy of 63%.
HEK cellsα7 nAChRFull AgonistDemonstrates full agonism at this subtype.
Xenopus oocytesVarious nAChRsUsed for functional characterization of receptors.A standard model for studying ion channel pharmacology.

This compound's effects on dopamine (B1211576) release are a key aspect of its neuropharmacological profile. In vitro studies using rat brain slices have shown that this compound stimulates dopamine release, but to a significantly lesser extent than nicotine. The maximal effect of this compound on dopamine release is about 40-60% of that induced by nicotine.

When co-administered with nicotine, this compound attenuates nicotine-evoked dopamine release to the level of its own effect, which is consistent with its partial agonist activity. Both nicotine and this compound have been found to decrease single-pulse-stimulated dopamine release in brain slices from vehicle-treated animals. Interestingly, after long-term nicotine treatment and withdrawal, bath-applied this compound increased paired-pulse ratios of dopamine release to a greater extent than nicotine, suggesting a differential modulation of dopamine release that may contribute to its therapeutic effects.

Pharmacokinetic Principles of Varenicline from a Research Perspective

Absorption and Bioavailability Characteristics

Research indicates that varenicline is rapidly and extensively absorbed following oral administration. Studies have shown that peak plasma concentrations (Cmax) are typically reached within 3 to 4 hours post-dose pfizermedicalinformation.comfda.govfda.govnih.gov. The systemic availability of this compound is high, with an absolute oral bioavailability estimated to be around 90% fda.govnih.govtandfonline.com. Importantly, pharmacokinetic investigations have demonstrated that food intake does not significantly alter the extent of this compound absorption, nor does the time of day dosing occur pfizermedicalinformation.comfda.govfda.govnih.gov. Plasma protein binding is low, generally reported as less than 20%, and this binding is independent of age and renal function pfizermedicalinformation.comfda.govfda.govnih.govtandfonline.comnih.govpfizermedicalinformation.com.

ParameterValue Range / DescriptionNotes
Absolute Bioavailability~80-90%Independent of food intake
Time to Peak Plasma Conc.3-4 hoursAfter single oral dose
Plasma Protein Binding≤ 20%Low binding to plasma proteins

Distribution to Central Nervous System and Receptor Occupancy

This compound readily penetrates the blood-brain barrier, a prerequisite for its pharmacological activity at central nAChRs pfizermedicalinformation.comfda.govfda.govnih.govtga.gov.aueuropa.eu. Preclinical studies confirm significant distribution into brain tissue, consistent with its mechanism of action as a partial agonist at the α4β2 subtype of nAChRs pfizermedicalinformation.comnih.goveuropa.eu. Positron Emission Tomography (PET) studies have provided direct evidence of high α4β2 nAChR occupancy in the brain at therapeutic concentrations, with reported levels ranging from 70-90% at doses associated with smoking cessation efficacy pfizermedicalinformation.comfda.govfda.govtga.gov.au. This compound exhibits high affinity and selectivity for the α4β2 nAChR subtype, binding with significantly greater potency compared to other common nAChR subtypes such as α3β4 and α7, as well as non-nicotinic receptors and transporters pfizermedicalinformation.comfda.govfda.govtga.gov.aupharmgkb.org.

Receptor SubtypeAffinity (Ki, nM)Selectivity (vs α4β2)
α4β2~0.5-1.01
α3β4~10-20~10-20x lower
α7~50-100~50-100x lower

Metabolic Stability and Biotransformation Pathways of this compound

This compound is characterized by a high degree of metabolic stability. Research consistently shows that the vast majority of an administered dose is excreted unchanged in the urine, with metabolism accounting for a minor fraction of its elimination fda.govfda.govnih.govtandfonline.comnih.govpharmgkb.orgdrugbank.comnih.govpsychscenehub.com. Studies indicate that less than 10% of this compound undergoes metabolism nih.govtandfonline.compharmgkb.orgdrugbank.comnih.govpsychscenehub.comhiv-druginteractions.org. The identified metabolic pathways, though minor, include oxidation and N-demethylation, and in vitro studies using human liver microsomes have identified N-carbamoyl glucuronidation catalyzed by UGT2B7 as a minor pathway pharmgkb.orgdrugbank.com.

Elimination PathwayPercentage of Dose
Unchanged this compound~70-90%
Metabolites< 10%

Role of Cytochrome P450 Enzymes in this compound Metabolism

Extensive in vitro research has established that this compound is not a significant substrate, inhibitor, or inducer of major cytochrome P450 (CYP) enzymes pfizermedicalinformation.comfda.govtandfonline.comtga.gov.auhiv-druginteractions.orghiv-druginteractions.org. Studies testing key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, have shown negligible interaction pfizermedicalinformation.comfda.govtga.gov.auhiv-druginteractions.org. This lack of significant interaction with CYP enzymes suggests a low potential for this compound to cause pharmacokinetic drug-drug interactions mediated through these metabolic pathways pfizermedicalinformation.comfda.govtandfonline.comtga.gov.auhiv-druginteractions.orghiv-druginteractions.org.

CYP IsoformThis compound Interaction (Inhibition/Induction)
CYP1A2Negligible
CYP2C9Negligible
CYP2C19Negligible
CYP2D6Negligible
CYP3A4Negligible

Excretion Mechanisms and Renal Clearance of this compound

Clearance TypeValue (mL/min)Contribution to Total Clearance
Renal~20-30High
Total~25-35

Involvement of Organic Cation Transporters (e.g., OCT2) in this compound Excretion

This compound has been identified as a substrate for the organic cation transporter 2 (OCT2) pfizermedicalinformation.comfda.govnih.govpfizermedicalinformation.comtga.gov.aupharmgkb.orgdrugbank.comnih.govhiv-druginteractions.orgresearchgate.netfda.govresearchgate.netresearchgate.net. OCT2, primarily located in the basolateral membrane of renal proximal tubule cells, plays a role in the active secretion of this compound into the renal tubules, contributing to its efficient renal clearance pfizermedicalinformation.comfda.govnih.govpfizermedicalinformation.comtga.gov.aupharmgkb.orgnih.govresearchgate.netfda.govresearchgate.net. Additionally, this compound has also been shown to be a substrate for multidrug and toxin extrusion (MATE) transporters, specifically MATE1, in the kidney researchgate.netresearchgate.net. Studies suggest that genetic variations in OCT2 may influence this compound's pharmacokinetic profile and treatment response researchgate.net.

TransporterRole in this compound Excretion
OCT2Substrate, Active Secretion
MATE1Substrate, Renal Secretion

Pharmacokinetic Interactions of this compound with Other Neuroactive Compounds (Mechanistic Studies)

Due to its minimal metabolism via CYP enzymes, this compound is unlikely to have significant pharmacokinetic interactions with drugs metabolized through these pathways pfizermedicalinformation.comfda.govtandfonline.comtga.gov.auhiv-druginteractions.orghiv-druginteractions.org. Mechanistic studies have focused on potential transporter-mediated interactions. As a substrate for OCT2, this compound's plasma concentrations could be influenced by co-administered OCT2 inhibitors. For instance, cimetidine, a known OCT2 inhibitor, has been shown to increase this compound systemic exposure by approximately 29% due to reduced renal clearance pfizermedicalinformation.commedsafe.govt.nzwisc.edu. However, this increase is generally not considered clinically meaningful, and dose adjustments are typically not required pfizermedicalinformation.comfda.govtga.gov.auhiv-druginteractions.orgmedsafe.govt.nz. This compound itself has demonstrated minimal inhibitory effects on major drug transporters in vitro pfizermedicalinformation.comfda.govhiv-druginteractions.orgfda.gov. Studies investigating interactions with other neuroactive compounds have not identified clinically significant pharmacokinetic drug-drug interactions when this compound is co-administered with agents like digoxin, warfarin, bupropion, or metformin (B114582) pfizermedicalinformation.comfda.govnih.govhres.ca.

Interaction TypePotential MechanismExample (Observed/Hypothesized)
Transporter InhibitionInhibition of OCT2 by co-administered drugCimetidine + this compound
Transporter SubstrateThis compound as a substrate for OCT2 and MATE1-
This compound effect on transportersThis compound as OCT/MATE inhibitor/inducerMinimal observed

Computational and Structural Biology Insights into Varenicline

Molecular Modeling and Docking Studies of Varenicline

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of this compound at various neurotransmitter receptors. These computational techniques predict the preferred orientation of this compound within the receptor's binding site and estimate the strength of the interaction.

Docking studies have been performed on several human nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes to understand the structural basis for this compound's affinity and selectivity. nih.gov These studies have revealed that a higher number of hydrogen bond interactions are apparent for α4-containing nAChRs compared to other subtypes, which may explain this compound's higher affinity for these receptors. nih.gov For instance, at the α4β2 nAChR, the interaction of this compound with allosteric sites in the extracellular domain is thought to decrease the capping of Loop C, a key component in the gating process, which could be a mechanism underlying its partial agonism. nih.govebi.ac.uk

In addition to nAChRs, molecular docking has been used to investigate this compound's interactions with other receptors, such as the serotonin (B10506) 5-HT3 receptor. nih.govacs.org These studies complement experimental data by providing a structural hypothesis for observed functional effects. nih.gov Furthermore, computational tools have been employed to predict the metabolites of this compound and to evaluate their potential binding effects in the brain, highlighting how metabolic products might have different interactions and effects. cambridge.orgnih.gov

Docking studies have also explored the interaction of this compound with non-neuronal targets. For example, research into the antiviral properties of this compound has used docking models to show its interaction with the NS2B-NS3 protease of the Dengue virus, identifying key hydrogen bonds and van der Waals forces. mdpi.com

X-ray Crystallography of this compound-Receptor Complexes (e.g., 5-HTBP)

X-ray crystallography has provided high-resolution structural data of this compound bound to receptor surrogates, offering a detailed view of the molecular interactions. A key example is the crystal structure of this compound in complex with the Aplysia californica 5-HT binding protein (5-HTBP), a homolog of the human 5-HT3 receptor. nih.govacs.org

The co-crystal structure, determined at a resolution of 2.3 Å, reveals that this compound binds at the interface between two subunits in the orthosteric ligand-binding site. nih.govacs.org Key interactions observed in the 5-HTBP-varenicline complex include:

Hydrogen bonds between the benzazepine nitrogen of this compound and the hydroxyl group of residue Y91 (in loop A) and the backbone carbonyl of W145 (in loop B). nih.govacs.org

A hydrogen bond from one of the pyrazine (B50134) nitrogens of this compound to Y193 (in loop C). nih.govacs.org

A water-mediated hydrogen bond between this compound and the complementary face of the binding pocket. nih.govnih.gov

The structure also showed that the C-loop, a flexible loop crucial for receptor activation, adopts a less closed conformation compared to when it is bound to the full agonist 5-HT. nih.govacs.orgnih.gov This observation is consistent with this compound's partial agonist activity at the 5-HT3 receptor. nih.govacs.orgnih.gov

Similarly, co-crystal structures of this compound with the acetylcholine-binding protein (AChBP), a homolog of the ligand-binding domain of nAChRs, have provided insights into its interaction with its primary targets. nih.govresearchgate.net The orientation of this compound in the AChBP binding site is similar to that observed in the 5-HTBP structure. nih.govacs.org These crystal structures are invaluable for understanding the molecular determinants of ligand recognition and for guiding the design of new, more selective compounds. researchgate.net

Crystallographic Data for this compound-5-HTBP Complex
PDB ID Not explicitly stated in the provided text, but related structures are referenced.
Resolution 2.3 Å
Space Group P4₁2₁2
Unit Cell Dimensions a=72.8 Å, b=72.8 Å, c=479.22 Å
Key Interacting Residues (in 5-HTBP) Y91 (Loop A), W145 (Loop B), Y193 (Loop C)
Observed Conformation C-loop is less closed than in the 5-HT-bound state.

Structure-Activity Relationships (SAR) and Ligand Design Principles for this compound Analogs

The development of this compound is a prime example of successful structure-activity relationship (SAR) studies and rational ligand design. This compound itself is an analog of the natural product (-)-cytisine, which is a partial agonist at α4β2 nAChRs. researchgate.net The structural modifications that transform cytisine (B100878) into this compound were aimed at improving its affinity and efficacy profile.

SAR studies have been crucial in identifying which parts of the this compound molecule are essential for its activity and selectivity. The crystal structures of this compound bound to receptor homologs like AChBP and 5-HTBP provide a structural basis for these relationships. nih.govresearchgate.net For example, the interactions of the pyrazine ring and the tricyclic core of this compound with specific aromatic residues in the binding pocket are critical for its high affinity.

The detailed structural information from these studies is now being used to design novel compounds with improved properties. acs.orgresearchgate.net The goal is to develop new ligands that can target specific nAChR subtypes with greater selectivity, potentially separating the therapeutic effects from unwanted side effects. acs.org For instance, by understanding how this compound cross-reacts with the 5-HT3 receptor, it may be possible to design analogs that avoid this interaction. nih.govacs.org The strategy of modifying existing scaffolds, like that of cytisine or hosieine-A, to exploit additional interactions within the binding site is a key principle in the ongoing design of new nAChR modulators. researchgate.net

Conformational Dynamics and Receptor Activation Mechanisms Induced by this compound

This compound's clinical efficacy is attributed to its partial agonist activity at α4β2 nAChRs. acs.org This means it produces a smaller maximal response than a full agonist like nicotine (B1678760). Computational and experimental studies have shed light on the conformational changes this compound induces in the receptor to produce this effect.

Upon binding, an agonist typically triggers a series of conformational changes that propagate from the ligand-binding domain to the transmembrane domain, ultimately leading to the opening of the ion channel. annualreviews.org In the case of a partial agonist like this compound, this process is less efficient. Molecular dynamics simulations suggest that this compound's interaction with allosteric sites on the α4β2 nAChR limits the "capping" of loop C, which is a critical initial step in the receptor gating process. nih.govebi.ac.uk This incomplete conformational change results in a lower probability of channel opening compared to a full agonist.

Advanced Research Methodologies Applied to Varenicline

In Vitro Functional Assays (e.g., Patch Clamp, Radioligand Binding)

In vitro functional assays are fundamental to understanding the molecular mechanisms of varenicline's action at its primary targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs), and other receptors like the serotonin (B10506) 5-HT3 receptor.

Radioligand binding assays have been crucial in determining this compound's affinity for various nAChR subtypes. These studies established this compound as a high-affinity partial agonist at the α4β2 nAChR, the subtype most implicated in the reinforcing effects of nicotine (B1678760). Its partial agonism means it binds to the receptor and elicits a response that is weaker than that of a full agonist like nicotine. This action is thought to contribute to its therapeutic effect by both alleviating withdrawal symptoms (agonist effect) and reducing the rewarding effects of nicotine from smoking (antagonist effect).

Electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes and patch-clamp studies in cultured cells expressing specific receptor subtypes, have provided detailed functional characterization. These studies have confirmed this compound's partial agonism at α4β2 receptors and have also shown it to be a full agonist at α7 nAChRs. nih.govclinicaltrials.gov Further research using these methods has demonstrated that therapeutic concentrations of this compound cause only low-level activation of α3β4, α4β2 (<2%), α7 (<0.05%), and α3α5β4 (<0.01%) nAChRs. nih.gov

More recent research has also explored this compound's interaction with the 5-HT3 receptor, a member of the same Cys-loop receptor family as nAChRs. nih.gov X-ray crystallography of this compound bound to a 5-HT binding protein (5-HTBP), an engineered homolog of the receptor's binding domain, has revealed the specific molecular interactions. nih.gov Functional characterization using voltage-clamp in oocytes confirmed that this compound is a high-affinity agonist at the human 5-HT3 receptor, and the structural data suggest characteristics consistent with partial agonist behavior at this receptor as well. nih.gov

Functional Activity of this compound at Various Receptors
Receptor SubtypeFunctional EffectKey FindingReference
α4β2 nAChRPartial AgonistHigh-affinity binding; elicits a weaker response than nicotine. nih.gov
α7 nAChRFull AgonistActivates the receptor to its maximal capacity. clinicaltrials.govnih.gov
α3β4 nAChRLow-level Activation (&lt;2%)Minimal activation at therapeutic concentrations. nih.gov
5-HT3 ReceptorHigh-affinity AgonistStructural and functional data suggest partial agonist behavior. nih.gov

Neurochemical Techniques (e.g., Microdialysis, Voltammetry)

Neurochemical techniques are employed to measure the real-time effects of this compound on neurotransmitter systems, particularly the dopamine (B1211576) system, which is central to reward and addiction.

In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals. Studies using this technique have shown that systemic administration of this compound significantly enhances dopamine release in the nucleus accumbens (NAc), a key reward-related brain region. nih.govresearchgate.net This effect is consistent with this compound's partial agonist action at α4β2 nAChRs located on dopamine neurons in the ventral tegmental area (VTA) and on presynaptic terminals in the NAc. nih.gov The modest, sustained increase in dopamine is believed to help alleviate nicotine withdrawal symptoms. clinicaltrials.gov When administered in combination with nicotine, this compound has been shown to reduce nicotine-induced dopamine release to the level of its own effect, demonstrating its antagonistic properties in the presence of the full agonist. nih.gov

Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution used to measure rapid changes in neurotransmitter concentrations. FSCV studies, often conducted in brain slices, have provided further insights into this compound's modulation of dopamine release dynamics. One study found that in slices from nicotine-withdrawn rats, bath-applied this compound increased dopamine release paired-pulse ratios (a measure of release probability) to a greater extent than nicotine. nih.govresearchgate.net This differential modulation of dopamine release may be a key component of its therapeutic mechanism. nih.govresearchgate.net Other voltammetry studies have demonstrated that this compound can increase dopamine release paired-pulse ratios more effectively than nicotine in nicotine-dependent animals experiencing withdrawal. nih.gov

Neurochemical Effects of this compound
TechniqueBrain RegionKey FindingReference
In Vivo MicrodialysisNucleus Accumbens (NAc)Systemic this compound enhances extracellular dopamine levels. nih.govresearchgate.net
In Vivo MicrodialysisNucleus Accumbens (NAc)Attenuates nicotine-induced dopamine release when co-administered. nih.gov
Fast-Scan Cyclic Voltammetry (in slices)Nucleus Accumbens (NAc)Increases dopamine release paired-pulse ratios more than nicotine in nicotine-withdrawn state. nih.govresearchgate.net

Genetic and Mutagenesis Approaches in this compound Receptor Characterization

Genetic and mutagenesis studies have been pivotal in identifying the specific receptors and even the amino acid residues involved in this compound's actions, as well as in understanding inter-individual variability in treatment response.

Site-directed mutagenesis, where specific amino acids in a receptor are altered, has been used to validate interactions predicted by structural models. For instance, after X-ray crystallography revealed potential interactions between this compound and specific residues in the 5-HT3 receptor binding pocket, researchers created mutant 5-HT3 receptors. nih.gov Functional testing of these mutant receptors expressed in HEK293 cells and Xenopus oocytes confirmed that these residues were indeed important for this compound's potency, supporting the structural findings. nih.gov

Pharmacogenetic studies have investigated how genetic variation in humans influences the efficacy of this compound. These studies have linked single nucleotide polymorphisms (SNPs) in genes encoding nAChR subunits to smoking cessation outcomes. For example, continuous abstinence in individuals treated with this compound has been associated with variants in multiple nAChR subunit genes, including CHRNA5, CHRNA4, and CHRNB2. researchgate.netnih.gov Variants in CHRNB2 have also been associated with the severity of nausea, a common side effect of this compound. researchgate.net A recent genome-wide association study (GWAS), while not finding any variants that reached genome-wide significance, did identify several variants associated with short- and long-term this compound effectiveness at a suggestive level of significance, implicating genes involved in processes like gene expression and cilium assembly. clinicaltrials.gov

Genetic Factors in this compound Response
Gene(s)Type of StudyAssociated OutcomeReference
CHRNA5, CHRNA4, CHRNB2Pharmacogenetics (Candidate Gene)Associated with continuous abstinence rates in this compound-treated smokers. researchgate.netnih.gov
CHRNB2Pharmacogenetics (Candidate Gene)Common sequence variants associated with the severity of this compound-induced nausea. researchgate.net
5-HT3 ReceptorSite-Directed MutagenesisConfirmed specific amino acid residues critical for this compound interaction and potency. nih.gov
Multiple (Genome-Wide)Genome-Wide Association Study (GWAS)Identified suggestive associations with genes involved in transcriptional regulation and cilium assembly. clinicaltrials.gov

Preclinical Behavioral Paradigms for Addiction Research Involving this compound

Preclinical behavioral paradigms in animal models are essential for evaluating the potential therapeutic efficacy of compounds like this compound for addiction. These models assess how the drug affects nicotine's reinforcing properties, its subjective effects, and drug-seeking behavior.

Nicotine Self-Administration: In this model, animals (typically rats or monkeys) learn to perform an action, such as pressing a lever, to receive an infusion of nicotine. This compound has been shown to effectively reduce nicotine self-administration, demonstrating its ability to decrease the reinforcing effects of nicotine. nih.govnih.govresearchgate.net

Drug Discrimination: This paradigm assesses the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug (e.g., nicotine) and respond on one of two levers to receive a reward. When tested with this compound, animals partially generalize to the nicotine cue, meaning they respond on the nicotine-associated lever, but often to a lesser extent than with nicotine itself. nih.gov This suggests that this compound produces some nicotine-like subjective effects, which may help to substitute for the effects of smoking.

Reinstatement of Drug-Seeking: This model mimics relapse. After an animal has learned to self-administer a drug, the response is extinguished (i.e., lever pressing no longer delivers the drug). Drug-seeking behavior can then be reinstated by exposure to the drug itself (a "prime"), a cue associated with the drug, or stress. This compound has been shown to inhibit reinstatement of nicotine-seeking behavior induced by a nicotine prime. nih.gov

Furthermore, research has extended to this compound's effects on other substances of abuse. Studies have shown that this compound can selectively decrease ethanol (B145695) consumption and seeking in rats, suggesting a potential role for the compound in treating alcohol dependence. nih.gov

Effects of this compound in Preclinical Behavioral Models
Behavioral ParadigmEffect of this compoundInterpretationReference
Nicotine Self-AdministrationDecreases responding for nicotine.Reduces the reinforcing effects of nicotine. nih.govnih.govresearchgate.net
Drug DiscriminationPartially substitutes for the nicotine cue.Produces some nicotine-like subjective effects. nih.gov
Reinstatement of Nicotine-SeekingInhibits nicotine-primed reinstatement.May help prevent relapse triggered by nicotine exposure. nih.gov
Ethanol Self-AdministrationDecreases ethanol consumption and seeking.Shows potential for treating alcohol dependence. nih.gov

Q & A

Q. How do researchers design randomized controlled trials (RCTs) to compare the efficacy of varenicline with other smoking cessation therapies?

Methodological Answer: RCTs should employ double-blind protocols with active controls (e.g., nicotine replacement therapy (NRT) or bupropion) and placebo arms. Sample size calculations must account for expected abstinence rates (e.g., 12-week continuous abstinence as a primary endpoint). Stratified randomization by baseline smoking intensity and comorbidities ensures balanced groups. Biochemical verification (e.g., cotinine testing) reduces self-report bias . Data analysis should use intention-to-treat principles with logistic regression models to adjust for covariates like age and nicotine dependence severity .

Q. What methodologies are used to investigate this compound’s mechanism of action as a partial α4β2 nicotinic acetylcholine receptor agonist?

Methodological Answer: In vitro receptor binding assays (e.g., competitive radioligand displacement) quantify this compound’s affinity (Ki values) relative to nicotine. Electrophysiological studies in transfected cell lines measure receptor activation/inactivation kinetics. Neuroimaging (fMRI or PET) in human subjects identifies changes in mesolimbic dopamine activity during treatment, linking receptor modulation to craving reduction .

Q. How do researchers assess the short-term safety profile of this compound, particularly regarding neuropsychiatric adverse events?

Methodological Answer: Post-marketing surveillance studies (e.g., cohort designs using electronic health records) apply propensity score matching to control for confounding variables like pre-existing depression. Adverse events (e.g., suicidal ideation) are coded using MedDRA terminology. Hazard ratios (HRs) derived from Cox proportional hazards models compare this compound users to NRT/bupropion cohorts . Meta-analyses of RCTs should include sensitivity analyses to address heterogeneity in adverse event reporting .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in data on this compound’s association with suicidal behavior?

Methodological Answer: Conflicting findings (e.g., cohort studies vs. RCTs) may stem from differences in population risk profiles or outcome ascertainment. Advanced methods include:

  • Meta-regression : Adjust for study design variables (e.g., observational vs. experimental) and participant characteristics.
  • Case-crossover designs : Compare self-harm risk during this compound use versus non-use periods in the same individuals.
  • Mendelian randomization : Leverage genetic variants as instrumental variables to reduce confounding .

Table 1 : Key Confounding Factors in Suicidal Behavior Studies

FactorAdjustment Method
Pre-existing mental health disordersStratification or multivariable regression
Concurrent medicationsPropensity score matching
Socioeconomic statusInverse probability weighting

Q. How can researchers evaluate this compound’s long-term neuroadaptive effects beyond smoking cessation?

Methodological Answer: Longitudinal rodent models assess neuroplasticity changes (e.g., dendritic spine density in the nucleus accumbens) post-varenicline exposure. Human studies use resting-state fMRI to track default mode network connectivity alterations over 6–12 months. Transcriptomic analyses (RNA sequencing) of postmortem brain tissues from former smokers identify gene expression patterns linked to sustained abstinence .

Q. What methodologies quantify this compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:

  • Biodegradation assays : Measure half-life in aquatic systems using OECD 301 guidelines.
  • Bioaccumulation potential : Calculate bioconcentration factors (BCFs) in fish models.
  • Chronic toxicity testing : Expose Daphnia magna to sublethal concentrations over 21 days to assess reproductive impairment. Risk quotients (RQs) compare predicted environmental concentrations (PECs) to no-observed-effect concentrations (NOECs) .

Q. How do cost-effectiveness analyses (CEAs) incorporate real-world adherence data for this compound?

Methodological Answer: CEAs use Markov models with health states (e.g., smoker, quitter, relapsed). Transition probabilities derive from pragmatic trials capturing real-world adherence (e.g., ≤50% completion rates). Quality-adjusted life years (QALYs) incorporate utility weights for smoking-related morbidity. Probabilistic sensitivity analyses (PSAs) with 1,000 Monte Carlo simulations evaluate parameter uncertainty. Dominance rankings compare incremental cost-effectiveness ratios (ICERs) against willingness-to-pay thresholds (e.g., $50,000/QALY) .

Methodological Considerations

  • Data Contradictions : Address conflicting results through triangulation of RCTs, observational studies, and mechanistic research .
  • Ethical Frameworks : Ensure neuropsychiatric safety monitoring aligns with EMA/FDA guidelines, including independent data safety monitoring boards (DSMBs) .
  • Environmental Risk : Combine in silico predictions (QSAR models) with empirical toxicity testing to meet REACH regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline
Reactant of Route 2
Reactant of Route 2
Varenicline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。